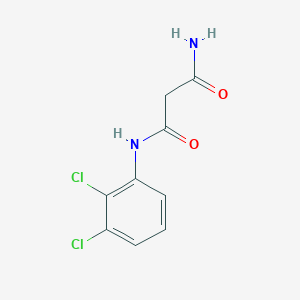

N'-(2,3-Dichlorophenyl)propanediamide

Description

Significance of Propanediamide and Malonamide (B141969) Scaffolds in Synthetic Chemistry

The propanediamide, and more broadly, the malonamide scaffold, are recognized as "privileged structures" in the field of drug design and synthetic chemistry. nih.govresearchgate.net These scaffolds are characterized by a central carbon atom bonded to two amide groups, offering a versatile and synthetically accessible backbone for the construction of a diverse array of molecules. researchgate.net

The utility of these scaffolds is multifaceted. They are widely employed to create peptidomimetics, compounds that mimic the structure and function of peptides but with improved stability and bioavailability. nih.govresearchgate.net The malonamide bridge can be considered analogous to a glycine (B1666218) residue where a peptide bond has been inverted. nih.gov This structural modification can maintain similar chemical properties and binding modes to the parent peptide while potentially offering enhanced resistance to enzymatic degradation. nih.gov

Furthermore, malonamide derivatives have been investigated for a wide spectrum of biological activities. Research has shown their potential as antimicrobial, antifungal, anticancer, and antidiabetic agents. nih.govresearchgate.netontosight.ai Their ability to act as inhibitors for various enzymes, such as factor Xa in the blood coagulation cascade, underscores their therapeutic potential. nih.gov

Table 1: Investigated Therapeutic Applications of Malonamide Scaffolds

| Therapeutic Area | Example of Investigated Activity |

| Anticoagulation | Inhibition of factor Xa and thrombin. nih.gov |

| Oncology | Investigated for anticancer properties. researchgate.netontosight.ai |

| Infectious Diseases | Studied for antimicrobial and antifungal activities. ontosight.ai |

| Metabolic Disorders | Explored as potential antidiabetic agents. nih.govresearchgate.net |

| Neurology | Investigated as κ-opioid receptor agonists. nih.govresearchgate.net |

Overview of Dichlorophenyl Moieties in Molecular Design and Chemical Systems

The incorporation of a dichlorophenyl moiety into a molecular structure is a common strategy in medicinal chemistry to modulate the compound's physicochemical and biological properties. The presence and position of the chlorine atoms on the phenyl ring can significantly influence a molecule's lipophilicity, electronic distribution, and metabolic stability. More than 88% of pharmaceuticals in the United States have some reliance on chlorine chemistry. nih.gov

The 2,3-dichloro substitution pattern, as seen in N'-(2,3-Dichlorophenyl)propanediamide, can impact the molecule's conformation and its ability to interact with biological targets. Halogen atoms, like chlorine, can participate in halogen bonding, a type of non-covalent interaction that can contribute to the binding affinity of a ligand to a protein. The inclusion of a dichlorophenyl group has been shown to enhance the potency of some biologically active compounds. For instance, studies on certain pyridine (B92270) derivatives revealed that the presence of a chlorine moiety was important for improving the potency of topoisomerase inhibitory activity. nih.gov

Several approved drugs and clinical candidates feature a dichlorophenyl group, highlighting its importance in pharmaceutical design. The specific substitution pattern can be crucial for achieving the desired therapeutic effect.

Table 2: Examples of Bioactive Molecules Containing Dichlorophenyl Moieties

| Compound Class | Biological Activity/Application |

| Dichlorophenylacrylonitriles | Investigated for selective breast cancer cytotoxicity. nih.gov |

| 2-Phenol-4,6-dichlorophenyl-pyridines | Potent and selective topoisomerase IIα inhibitors. nih.gov |

| 1-(3,5-Dichlorophenyl)-2,5-pyrrolidinediones | Antifungal activity against Botrytis cinerea. oup.com |

| Pyrazoline derivatives | Showed antioxidant and antibacterial activity. researchgate.net |

Current Research Landscape and Future Trajectories for N'-(2,3-Dichlorophenyl)propanediamide

A comprehensive search of the current scientific literature reveals a notable lack of specific studies focused on N'-(2,3-Dichlorophenyl)propanediamide. While its constituent parts, the propanediamide scaffold and the dichlorophenyl moiety, are well-researched, the unique combination present in this specific molecule remains largely unexplored.

The absence of dedicated research presents a clear opportunity for future investigation. Based on the known properties of its components, N'-(2,3-Dichlorophenyl)propanediamide could be a candidate for synthesis and screening in a variety of therapeutic areas. Potential research trajectories could include:

Synthesis and Characterization: The development of a reliable synthetic route to produce N'-(2,3-Dichlorophenyl)propanediamide in sufficient purity and quantity for further study.

Biological Screening: Evaluation of its activity in a range of biological assays, including those for antimicrobial, anticancer, and enzyme inhibitory effects.

Computational Modeling: In silico studies to predict its potential binding targets and to understand how the 2,3-dichlorophenyl group influences the conformation and properties of the propanediamide scaffold.

Structure-Activity Relationship (SAR) Studies: Synthesis of analogues with variations in the substitution pattern of the phenyl ring or modifications to the propanediamide backbone to determine key structural features for any observed biological activity.

The exploration of novel chemical entities like N'-(2,3-Dichlorophenyl)propanediamide is essential for the advancement of chemical and pharmaceutical sciences. While its specific properties are yet to be determined, the foundation of its molecular architecture suggests a promising avenue for future research endeavors.

Structure

3D Structure

Properties

IUPAC Name |

N'-(2,3-dichlorophenyl)propanediamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8Cl2N2O2/c10-5-2-1-3-6(9(5)11)13-8(15)4-7(12)14/h1-3H,4H2,(H2,12,14)(H,13,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYEDKCBDZMIMIY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)Cl)NC(=O)CC(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8Cl2N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of N 2,3 Dichlorophenyl Propanediamide

Direct Synthesis Strategies for N'-(2,3-Dichlorophenyl)propanediamide

The primary route to N'-(2,3-Dichlorophenyl)propanediamide is through the direct formation of an amide bond between 2,3-dichlorophenylamine and a suitable derivative of malonic acid. This approach leverages well-understood reactions in organic synthesis.

Amidation Reactions and Coupling Procedures

The core of the synthesis is the amidation reaction, which forms the C-N bond characteristic of amides. Direct condensation of a carboxylic acid and an amine is typically inefficient and requires high temperatures, which can lead to side reactions. Therefore, the carboxylic acid groups of the malonic acid precursor are usually "activated" to facilitate the reaction.

One common strategy involves converting the malonic acid derivative into a more reactive species that is susceptible to nucleophilic attack by the amine group of 2,3-dichloroaniline (B127971). This can be achieved using various coupling agents that generate a highly reactive acyloxyphosphonium or similar intermediate. nih.gov The reaction proceeds by the amine attacking this activated intermediate, followed by the elimination of a stable byproduct, to form the amide bond.

Palladium- and copper-mediated N-arylation reactions represent another powerful method for forming the N-aryl bond in the target molecule. beilstein-journals.org These reactions typically involve coupling an aryl halide with an amine in the presence of a metal catalyst. beilstein-journals.org While often used to create the initial aryl-amine bond, variations of these catalytic systems can also be employed in amidation contexts.

| Coupling Agent Class | Example Reagent | Byproduct | General Conditions |

| Carbodiimides | Dicyclohexylcarbodiimide (DCC) | Dicyclohexylurea (DCU) | Room temperature, various solvents (e.g., DCM, DMF) |

| Phosphonium Salts | BOP reagent | Hexamethylphosphoramide (HMPA) | Room temperature, requires base (e.g., Et3N) |

| Acid Halides | Thionyl Chloride (SOCl2) | SO2, HCl | Requires conversion of acid to acid chloride first |

This table presents representative data for common amidation coupling procedures.

Preparation of 2,3-Dichlorophenylamine Precursors

The key precursor, 2,3-Dichlorophenylamine (also known as 2,3-dichloroaniline), is an essential building block. The most prevalent industrial synthesis for this compound begins with 2,3-dichloronitrobenzene (B165493). wikipedia.org This nitroaromatic compound undergoes catalytic hydrogenation to reduce the nitro group (-NO2) to an amine group (-NH2). chemicalbook.com

The reaction is typically carried out in a high-pressure reactor (autoclave) using a metal catalyst, such as palladium, platinum, or nickel, supported on carbon. chemicalbook.com Hydrogen gas (H2) is introduced under pressure, and the reaction is heated to facilitate the conversion. chemicalbook.com An alternative, non-catalytic route involves ammonolysis, where a compound like 1,2,3-trichlorobenzene (B84244) is reacted with ammonia (B1221849) at high temperature and pressure to substitute a chlorine atom with an amine group. patsnap.com

| Precursor | Reaction Type | Catalyst | Temperature | Pressure | Yield |

| 2,3-Dichloronitrobenzene | Catalytic Hydrogenation | Tungsten Carbide | - | - | High |

| 2,3-Dichloronitrobenzene | Catalytic Hydrogenation | Supported Metal (e.g., Pd/C) | ~100 °C | ~2.0 MPa | >99% chemicalbook.com |

| 1,2,3-Trichlorobenzene | Ammonolysis | Copper catalyst | 180 °C | 45 kgf | Variable |

This table illustrates common synthetic routes for the 2,3-dichloroaniline precursor based on available literature. chemicalbook.compatsnap.com

Malonic Acid Derivatives in Propanediamide Formation

Malonic acid itself is not typically used directly for amidation with anilines due to its low reactivity. Instead, more reactive derivatives are employed. The most common derivative is malonyl chloride, which is the di-acid chloride of malonic acid. The high reactivity of the acyl chloride groups allows for a facile reaction with 2,3-dichloroaniline, often at room temperature or with gentle heating. This reaction proceeds rapidly but generates hydrogen chloride (HCl) as a byproduct, which must be neutralized by a base.

Another useful set of derivatives are the esters of malonic acid, such as diethyl malonate. While less reactive than malonyl chloride, malonic esters can react with amines under more forceful conditions, sometimes involving high temperatures or the use of specific catalysts to form the diamide (B1670390). These reactions are often driven to completion by removing the alcohol byproduct (e.g., ethanol).

Optimization of Reaction Conditions and Yield Enhancement

To maximize the yield and purity of N'-(2,3-Dichlorophenyl)propanediamide, careful optimization of reaction parameters is crucial. Key factors include the choice of solvent, the use of catalysts, and the control of temperature and pressure.

Solvent Effects and Catalysis in Amide Bond Formation

The choice of solvent can significantly impact the rate and outcome of amide bond formation. Polar aprotic solvents, such as N,N-dimethylformamide (DMF) or acetonitrile (B52724) (MeCN), are often effective as they can dissolve the reactants and intermediates, facilitating the reaction. For reactions involving acid chlorides, non-protic solvents like dichloromethane (B109758) (DCM) or toluene (B28343) are preferred to avoid unwanted reactions with the solvent.

Catalysis plays a pivotal role in modern amidation and N-arylation reactions. In Ullmann-type N-arylation, copper-based catalysts, often in conjunction with specific ligands like diamines, can facilitate the coupling of aryl halides with amides under milder conditions than traditional methods. mdpi.com Similarly, palladium-based catalysts are highly effective for C-N bond formation and are a cornerstone of modern cross-coupling chemistry. beilstein-journals.orguno.edu For standard coupling-agent-mediated amidations, a catalyst may not be required, but the addition of a nucleophilic catalyst like 4-dimethylaminopyridine (B28879) (DMAP) can accelerate the reaction.

| Solvent | Polarity | Typical Use Case | Rationale |

| Dichloromethane (DCM) | Polar Aprotic | Acid chloride reactions, coupling agent methods | Good solubility for many organic compounds, relatively inert. |

| Acetonitrile (MeCN) | Polar Aprotic | General amidation, N-alkylation reactions | Dissolves a wide range of reactants, higher boiling point than DCM. google.com |

| N,N-Dimethylformamide (DMF) | Polar Aprotic | Ullmann-type reactions, coupling agent methods | High boiling point, excellent solvating power for salts and polar reagents. mdpi.com |

| Toluene | Non-polar | Reactions requiring azeotropic water removal | Can be used to remove water or alcohol byproducts. |

This table provides examples of solvents and their typical applications in reactions relevant to the synthesis of the target compound.

Temperature and Pressure Influence on Reaction Kinetics

Temperature is a critical parameter in the synthesis of N'-(2,3-Dichlorophenyl)propanediamide. According to kinetic theory, increasing the reaction temperature generally increases the reaction rate. For many amidation reactions, temperatures ranging from ambient (20-25 °C) to moderate reflux temperatures (80-120 °C) are employed to achieve a reasonable reaction time without promoting decomposition or side reactions. chemicalbook.com For less reactive starting materials, such as the direct reaction between an aniline (B41778) and a malonic ester, higher temperatures (e.g., 130-200 °C) may be necessary to drive the reaction forward. chemicalbook.com

Pressure is primarily a significant factor in reactions involving gases, such as the catalytic hydrogenation of 2,3-dichloronitrobenzene to 2,3-dichloroaniline. chemicalbook.com In these cases, increasing the pressure of hydrogen gas increases its concentration in the reaction medium, thereby accelerating the rate of reduction. For the amidation steps, the reaction is typically conducted at atmospheric pressure. However, in a sealed vessel, heating the reaction mixture will cause an increase in internal pressure, which can influence reaction kinetics, particularly if volatile byproducts are formed.

Isolation and Purification Techniques for Diamide Products

The purification of N'-(2,3-Dichlorophenyl)propanediamide, as with other diamide products, is a critical step to ensure the removal of unreacted starting materials, catalysts, and byproducts. The choice of purification technique is largely dependent on the physical properties of the compound, such as its polarity, solubility, and thermal stability. Commonly employed methods for the purification of aromatic amides include High-Performance Liquid Chromatography (HPLC), column chromatography, and recrystallization.

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is a powerful technique for the purification of aromatic diamides. The separation is based on the differential partitioning of the compound between a nonpolar stationary phase (typically C18-bonded silica) and a polar mobile phase. A gradient elution, where the composition of the mobile phase is changed over time, is often employed to achieve optimal separation. For N'-(2,3-Dichlorophenyl)propanediamide, a mobile phase system consisting of acetonitrile and water, often with the addition of a small amount of an acid modifier like formic acid or trifluoroacetic acid to improve peak shape, would be a suitable starting point. sielc.com The lipophilic nature of the dichlorophenyl group suggests strong retention on a reversed-phase column.

Column Chromatography: For larger scale purifications, column chromatography using silica (B1680970) gel as the stationary phase is a standard and effective method. orgchemboulder.comreddit.com The choice of eluent is critical and is typically determined by preliminary analysis using thin-layer chromatography (TLC). A solvent system that provides a retention factor (Rf) of approximately 0.3-0.5 for the target compound is generally considered optimal. For a moderately polar compound like N'-(2,3-Dichlorophenyl)propanediamide, a mixture of a nonpolar solvent (e.g., hexane (B92381) or heptane) and a more polar solvent (e.g., ethyl acetate (B1210297) or acetone) would be appropriate. rochester.edu A gradient elution, gradually increasing the proportion of the polar solvent, can be used to separate the desired product from impurities of different polarities.

Recrystallization: Recrystallization is a cost-effective and often highly efficient method for purifying solid compounds. libretexts.orgyoutube.comillinois.edu The principle relies on the differential solubility of the compound and its impurities in a particular solvent or solvent mixture at different temperatures. An ideal recrystallization solvent will dissolve the compound sparingly at room temperature but completely at its boiling point, while the impurities are either highly soluble or insoluble at all temperatures. For aromatic amides, common recrystallization solvents include ethanol, acetone, and acetonitrile. researchgate.net Solvent mixtures, such as hexane/ethyl acetate or toluene/heptane, can also be effective.

Table 1: General Parameters for Purification Techniques

| Technique | Stationary Phase | Mobile Phase/Solvent System (Examples) | Detection (for HPLC) |

|---|---|---|---|

| HPLC | C18-bonded silica | Acetonitrile/Water with 0.1% Formic Acid | UV (e.g., 254 nm) |

| Column Chromatography | Silica Gel | Hexane/Ethyl Acetate gradient | TLC with UV visualization |

| Recrystallization | Not Applicable | Ethanol, Acetonitrile, or Hexane/Acetone | Not Applicable |

Derivatization and Functionalization Strategies

The structure of N'-(2,3-Dichlorophenyl)propanediamide offers several avenues for derivatization and functionalization, allowing for the synthesis of a library of analogues with potentially diverse properties. These strategies can target the propanediamide backbone or the dichlorophenyl ring.

Chemical Modification of the Propanediamide Backbone

The propanediamide backbone contains secondary amide N-H protons that can be targeted for chemical modification. N-alkylation is a common strategy to introduce alkyl substituents, which can alter the compound's solubility, lipophilicity, and conformational flexibility. rsc.org This can be achieved by deprotonation of the amide N-H with a suitable base, such as sodium hydride, followed by reaction with an alkyl halide. rsc.org Alternatively, transition metal-catalyzed N-alkylation reactions using alcohols as alkylating agents offer a more atom-economical approach. researchgate.netnih.gov

Another approach involves modifications at the central carbon of the propanediamide unit. If the synthesis starts from a substituted malonic acid derivative, a variety of functional groups can be introduced at this position.

Substituent Effects on the Dichlorophenyl Ring for Further Functionalization

The 2,3-dichloro substitution pattern on the phenyl ring significantly influences its reactivity towards further functionalization, primarily through electrophilic aromatic substitution. The chlorine atoms are electron-withdrawing and deactivating, making the aromatic ring less susceptible to electrophilic attack compared to unsubstituted benzene. oneonta.eduminia.edu.eg They are also ortho, para-directing. However, the positions ortho and para to the chlorine atoms are already substituted or sterically hindered. The primary site for electrophilic attack would be the C5 position, which is para to the C2-chloro and meta to the C3-chloro substituent. Reactions such as nitration or halogenation would likely occur at this position, albeit under forcing conditions.

Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination or Suzuki coupling, offer a more versatile approach for the functionalization of the dichlorophenyl ring. acs.orgyoutube.comrsc.org These reactions could potentially replace one or both chlorine atoms with other functional groups, although the reactivity of aryl chlorides is generally lower than that of aryl bromides or iodides. The choice of ligand for the palladium catalyst is crucial for achieving efficient coupling with aryl chlorides.

Advanced Synthetic Protocols for N'-(2,3-Dichlorophenyl)propanediamide Analogues

The synthesis of analogues of N'-(2,3-Dichlorophenyl)propanediamide can be achieved through various advanced synthetic protocols. One approach is to utilize a library synthesis strategy, where a common intermediate is reacted with a diverse set of building blocks. nih.gov For example, 2,3-dichloroaniline can be reacted with a variety of substituted malonic acid derivatives to generate a library of propanediamides with different groups on the backbone.

Furthermore, the propanediamide scaffold itself can be modified. For instance, the use of substituted propane-1,3-diamines in the initial synthesis would lead to analogues with substituents on the ethylene (B1197577) bridge of the diamine moiety. researchgate.net The development of one-pot, multi-component reactions can also streamline the synthesis of complex diamide structures.

Table 2: Potential Functionalization Reactions

| Reaction Type | Target Site | Reagents and Conditions (General) | Potential Product |

|---|---|---|---|

| N-Alkylation | Propanediamide N-H | 1. NaH, THF; 2. R-X | N,N'-dialkyl-N'-(2,3-Dichlorophenyl)propanediamide |

| Nitration | Dichlorophenyl Ring (C5) | HNO3, H2SO4 | N'-(2,3-Dichloro-5-nitrophenyl)propanediamide |

| Buchwald-Hartwig Amination | Dichlorophenyl C-Cl | Pd catalyst, ligand, base, R2NH | N'-(2-Chloro-3-aminophenyl)propanediamide derivative |

Advanced Structural Elucidation and Spectroscopic Characterization of N 2,3 Dichlorophenyl Propanediamide

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

Further research and publication by the scientific community would be required to provide the necessary data to fulfill the detailed request.

¹H and ¹³C NMR for Chemical Shift and Connectivity Assignment

¹H and ¹³C NMR spectroscopy are fundamental in determining the carbon-hydrogen framework of N'-(2,3-Dichlorophenyl)propanediamide.

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the dichlorophenyl ring, the methylene (B1212753) protons of the propanediamide backbone, and the amide N-H protons. The aromatic region would likely display a complex splitting pattern due to the ortho and meta couplings between the three adjacent protons on the dichlorophenyl ring. The chemical shifts of the amide protons can vary depending on the solvent and concentration due to hydrogen bonding.

¹³C NMR: The carbon NMR spectrum will provide information on the number of unique carbon environments. Six distinct signals are anticipated for the dichlorophenyl ring, with the carbons bearing chlorine atoms showing characteristic shifts. The carbonyl carbons of the amide groups will appear significantly downfield.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for N'-(2,3-Dichlorophenyl)propanediamide

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Aromatic CH | 7.0 - 7.5 | 120 - 135 |

| Amide NH | 7.5 - 9.0 | - |

| Methylene CH₂ | 2.0 - 2.5 | 30 - 40 |

| Carbonyl C=O | - | 165 - 175 |

Note: These are estimated values and can vary based on experimental conditions.

Heteronuclear NMR (e.g., ¹⁵N NMR) for Amide Nitrogen Characterization

¹⁵N NMR spectroscopy, although less common due to the low natural abundance and sensitivity of the ¹⁵N isotope, offers direct insight into the electronic environment of the nitrogen atoms in the amide groups. The chemical shifts of the amide nitrogens would be sensitive to the electronic effects of the dichlorophenyl ring and the carbonyl groups, providing valuable data for confirming the amide linkages.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Structural Confirmation

Two-dimensional NMR experiments are crucial for unambiguously assembling the molecular structure.

COSY (Correlation Spectroscopy): This experiment would reveal the coupling relationships between adjacent protons, for instance, confirming the connectivity within the propanediamide methylene groups and the spin system of the aromatic protons.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates proton and carbon signals that are directly bonded, allowing for the definitive assignment of each proton to its corresponding carbon atom.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings (typically 2-3 bonds), which is vital for connecting the different fragments of the molecule. For example, correlations would be expected between the amide protons and the carbonyl carbons, as well as between the aromatic protons and the carbons of the phenyl ring.

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

IR and Raman spectroscopy probe the vibrational modes of the molecule, providing a fingerprint based on its functional groups.

Characterization of Characteristic Vibrational Modes (e.g., Amide I, Amide II, C-Cl stretches)

The IR and Raman spectra of N'-(2,3-Dichlorophenyl)propanediamide would be dominated by characteristic bands of the amide and dichlorophenyl groups.

Amide I and Amide II Bands: The Amide I band, primarily due to the C=O stretching vibration, is expected to appear in the region of 1630-1680 cm⁻¹. The Amide II band, a combination of N-H bending and C-N stretching, is typically found between 1510 and 1570 cm⁻¹.

N-H Stretch: The N-H stretching vibration of the amide groups will give rise to a band in the 3200-3400 cm⁻¹ region.

C-Cl Stretches: The stretching vibrations of the carbon-chlorine bonds on the aromatic ring are expected in the fingerprint region, typically between 600 and 800 cm⁻¹.

Table 2: Predicted Characteristic Vibrational Frequencies for N'-(2,3-Dichlorophenyl)propanediamide

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

|---|---|

| N-H Stretch | 3200 - 3400 |

| C-H Stretch (Aromatic) | 3000 - 3100 |

| C-H Stretch (Aliphatic) | 2850 - 2960 |

| Amide I (C=O Stretch) | 1630 - 1680 |

| Amide II (N-H Bend, C-N Stretch) | 1510 - 1570 |

Surface-Enhanced Raman Scattering (SERS) for Molecular Adsorption Studies

While no specific SERS studies on N'-(2,3-Dichlorophenyl)propanediamide have been reported, this technique could be employed to study its adsorption behavior on metallic surfaces. By adsorbing the molecule onto a nanostructured gold or silver surface, the Raman signal can be significantly enhanced, allowing for the detection of very low concentrations and providing insights into the orientation of the molecule on the surface.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a powerful tool for determining the molecular weight and obtaining structural information through fragmentation analysis.

Molecular Ion Peak: The mass spectrum would show a molecular ion peak (M⁺) corresponding to the exact mass of N'-(2,3-Dichlorophenyl)propanediamide. The isotopic pattern of this peak would be characteristic of a molecule containing two chlorine atoms.

Fragmentation Pattern: The fragmentation of the molecular ion would likely involve cleavage of the amide bonds and fragmentation of the propanediamide chain. Key fragments would be expected corresponding to the 2,3-dichloroaniline (B127971) cation and various fragments of the propanediamide moiety. Analysis of these fragmentation pathways would provide further confirmation of the compound's structure.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for determining the precise molecular formula of a compound by measuring its mass-to-charge ratio (m/z) with very high accuracy. For N'-(2,3-Dichlorophenyl)propanediamide, with a chemical formula of C9H9Cl2N2O2, the expected exact mass can be calculated by summing the masses of its constituent isotopes.

The primary objective of HRMS analysis would be to compare the experimentally measured exact mass with the theoretically calculated mass. A close agreement between these two values, typically within a few parts per million (ppm), would provide strong evidence for the compound's elemental composition.

Table 1: Theoretical Isotopic Distribution for [M+H]+ of N'-(2,3-Dichlorophenyl)propanediamide (C9H10Cl2N2O2+)

| Isotope | m/z (Theoretical) | Relative Abundance (%) |

|---|---|---|

| 35Cl, 35Cl | 249.0141 | 100.00 |

| 35Cl, 37Cl | 251.0111 | 65.26 |

This table presents a hypothetical isotopic pattern. The characteristic isotopic cluster resulting from the two chlorine atoms would be a key feature in the mass spectrum.

Fragmentation Pathways and Structural Information from Tandem Mass Spectrometry (MS/MS)

Tandem Mass Spectrometry (MS/MS) provides valuable structural information by inducing the fragmentation of a selected precursor ion and analyzing the resulting product ions. For N'-(2,3-Dichlorophenyl)propanediamide, the protonated molecule [M+H]+ would be selected and subjected to collision-induced dissociation (CID).

Based on the general fragmentation patterns of aromatic amides, several key fragmentation pathways can be predicted. nih.gov A common fragmentation involves the cleavage of the amide bonds. The primary fragmentation pathways for N'-(2,3-Dichlorophenyl)propanediamide would likely involve the cleavage of the C-N bonds of the propanediamide backbone.

Key Predicted Fragmentation Pathways:

Loss of the propanediamide side chain: Cleavage of the bond between the phenyl ring and the nitrogen atom could result in a fragment corresponding to the dichlorophenylamine cation.

Cleavage of the amide bonds: Sequential loss of the amide groups could occur, leading to characteristic neutral losses.

Ring fragmentation: At higher collision energies, fragmentation of the dichlorophenyl ring might be observed.

Table 2: Plausible MS/MS Fragmentation Data for N'-(2,3-Dichlorophenyl)propanediamide

| Precursor Ion (m/z) | Product Ion (m/z) | Proposed Neutral Loss | Proposed Fragment Structure |

|---|---|---|---|

| 249.0141 | 161.9613 | C3H5N2O2 | [C6H5Cl2N]+ |

| 249.0141 | 145.9664 | C3H6N2O2 + H2 | [C6H3Cl2]+ |

This table contains hypothetical data based on common fragmentation patterns of similar compounds.

Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence)

UV-Vis and fluorescence spectroscopy are used to investigate the electronic properties of a molecule, providing insights into its chromophores and potential for luminescence.

Investigation of Electronic Transitions and Chromophores

The UV-Vis absorption spectrum of N'-(2,3-Dichlorophenyl)propanediamide is expected to be dominated by the electronic transitions within the 2,3-dichlorophenyl chromophore. Aromatic systems typically exhibit π → π* transitions, which are strong absorptions, and n → π* transitions, which are generally weaker.

Table 3: Predicted UV-Vis Absorption Maxima for N'-(2,3-Dichlorophenyl)propanediamide in Methanol

| Wavelength (λmax, nm) | Molar Absorptivity (ε, M-1cm-1) | Transition Type |

|---|---|---|

| ~210 | High | π → π* |

| ~275 | Moderate | π → π* |

This table provides hypothetical absorption data based on the expected behavior of the dichlorophenyl chromophore.

Regarding its emissive properties, many aromatic amides exhibit fluorescence. mdpi.com The fluorescence spectrum would be expected to be a mirror image of the lowest energy absorption band. The quantum yield and lifetime of the fluorescence would provide further information about the excited state dynamics of the molecule. The presence of heavy atoms like chlorine can sometimes lead to quenching of fluorescence and enhancement of phosphorescence through intersystem crossing.

Lack of Publicly Available Computational Research Data for N'-(2,3-Dichlorophenyl)propanediamide

A thorough search of publicly accessible scientific literature and chemical databases has revealed a significant gap in computational and quantum mechanical investigation data for the specific chemical compound N'-(2,3-Dichlorophenyl)propanediamide. Consequently, the detailed article requested, focusing on its computational chemistry and quantum mechanical properties, cannot be generated at this time due to the absence of published research findings.

The user's request specified a comprehensive analysis based on Density Functional Theory (DFT) and Time-Dependent Density Functional Theory (TD-DFT), including:

Geometry Optimization and Conformational Energy Landscapes: No studies detailing the optimized molecular structure or the potential energy surfaces of different conformers were found.

Vibrational Frequency Calculations and Spectroscopic Simulations: There is no available data on the calculated infrared (IR) or Raman spectra for this compound.

Frontier Molecular Orbital (FMO) Analysis: Information regarding the Highest Occupied Molecular Orbital (HOMO), Lowest Unoccupied Molecular Orbital (LUMO), and the associated energy gaps is not present in the surveyed literature.

Molecular Electrostatic Potential (MEP) Mapping: Maps indicating the electrophilic and nucleophilic sites of the molecule have not been published.

Natural Bond Orbital (NBO) Analysis: There are no findings on intramolecular charge transfer or the analysis of bonding interactions for N'-(2,3-Dichlorophenyl)propanediamide.

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties: Research on the electronic transitions and excited state properties of this compound is not publicly available.

While computational studies exist for other dichlorophenyl derivatives, the strict requirement to focus solely on N'-(2,3-Dichlorophenyl)propanediamide prevents the inclusion of data from related but distinct molecules. The generation of a scientifically accurate and detailed article as outlined is contingent upon the existence of primary research in this specific area. At present, such research appears to be unpublished or not indexed in standard scientific search engines.

Therefore, until computational chemistry studies on N'-(2,3-Dichlorophenyl)propanediamide are conducted and published, the creation of the requested article with the specified in-depth data and analyses is not feasible.

Computational Chemistry and Quantum Mechanical Investigations of N 2,3 Dichlorophenyl Propanediamide

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties

Prediction of Electronic Absorption Spectra and Photophysical Characteristics

To understand the interaction of N'-(2,3-Dichlorophenyl)propanediamide with light, computational methods such as Time-Dependent Density Functional Theory (TD-DFT) would be employed. These calculations could predict the electronic absorption spectra, identifying the wavelengths of maximum absorption (λmax). Key photophysical characteristics, including oscillator strengths, transition energies, and the nature of electronic transitions (e.g., n → π* or π → π*), could also be determined.

Table 1: Hypothetical Photophysical Data for N'-(2,3-Dichlorophenyl)propanediamide

| Parameter | Predicted Value |

|---|---|

| λmax (nm) | Data not available |

| Molar Absorptivity (L mol⁻¹ cm⁻¹) | Data not available |

| Oscillator Strength (f) | Data not available |

| Transition Energy (eV) | Data not available |

| Nature of Transition | Data not available |

Note: This table is illustrative of the type of data that would be generated from computational studies; no experimental or theoretical values have been reported.

Excitation and De-excitation Dynamics Modeling

Modeling the behavior of N'-(2,3-Dichlorophenyl)propanediamide upon photoexcitation would involve more advanced computational techniques. These simulations could elucidate the pathways for energy dissipation from the excited state, such as internal conversion, intersystem crossing, and fluorescence. The rates of these processes and the lifetimes of the excited states are critical parameters that would be targeted in such a study.

Molecular Dynamics (MD) Simulations

Conformational Flexibility and Dynamic Behavior in Different Environments

Molecular dynamics simulations would provide insights into the conformational landscape of N'-(2,3-Dichlorophenyl)propanediamide. By simulating the molecule's movements over time, researchers could identify stable conformers and the energy barriers between them. Such studies could be conducted in a vacuum or in the presence of various solvents to understand how the environment influences the molecule's shape and flexibility.

Solvent Effects on Molecular Conformation and Interaction

The polarity and hydrogen-bonding capabilities of a solvent can significantly impact the conformation of a solute. MD simulations using explicit solvent models (e.g., water, ethanol, DMSO) would reveal how solvent molecules interact with the amide and dichlorophenyl groups of N'-(2,3-Dichlorophenyl)propanediamide. This would be crucial for understanding its behavior in solution.

Theoretical Studies of Reaction Mechanisms and Pathways

Elucidation of Amide Formation Mechanisms

Theoretical calculations could be used to investigate the mechanism of the formation of the amide bonds in N'-(2,3-Dichlorophenyl)propanediamide. By mapping the potential energy surface of the reaction, computational chemists could identify transition states and intermediates, thereby determining the most likely reaction pathway and the associated activation energies. This would provide fundamental insights into the synthesis of this compound.

Understanding Chlorophenyl Group Reactivity

The reactivity of the 2,3-dichlorophenyl group, a key structural component of N'-(2,3-dichlorophenyl)propanediamide, is significantly influenced by the electronic properties of the chlorine substituents on the aromatic ring. Computational and quantum mechanical studies of analogous dichlorinated aromatic compounds provide valuable insights into the electronic landscape and, consequently, the chemical behavior of this moiety.

The relative positions of the chlorine atoms in the 2,3- (or ortho-meta) arrangement result in an asymmetrical distribution of charge, creating a net dipole moment for the molecule. pearson.comvaia.com This is in contrast to the more symmetrical para-isomer (1,4-dichlorobenzene), where the dipole moments of the chlorine atoms can cancel each other out, potentially resulting in a zero net dipole moment. pearson.comvaia.com

Computational methods such as Density Functional Theory (DFT) are instrumental in quantifying the electronic properties that govern reactivity. Key descriptors derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), as well as the Molecular Electrostatic Potential (MEP). The HOMO-LUMO energy gap is a critical indicator of a molecule's chemical reactivity and kinetic stability. mdpi.com A smaller HOMO-LUMO gap suggests higher reactivity, as it implies that less energy is required to excite an electron from the ground state to an excited state, facilitating chemical reactions. nih.gov

Studies on structurally related compounds provide a basis for understanding the electronic characteristics of the 2,3-dichlorophenyl group. For instance, DFT calculations on N-(2,3-dichlorophenyl)-2-nitrobenzene–sulfonamide have been performed to determine its HOMO-LUMO energies in different environments. researchgate.net Similarly, a computational study on 2,3-dichloropyridine, which also features the 2,3-dichloro substitution pattern, calculated the frontier orbital energy gap. scholarsresearchlibrary.com These values, while not specific to N'-(2,3-dichlorophenyl)propanediamide, offer a reasonable approximation of the electronic nature of the 2,3-dichlorophenyl moiety.

| Compound | Computational Method | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) | Reference |

|---|---|---|---|---|---|

| N-(2,3-dichlorophenyl)-2-nitrobenzene–sulfonamide (in gas phase) | DFT/B3LYP | Not Specified | Not Specified | 10.7376 | researchgate.net |

| 2,3-Dichloropyridine | DFT/B3LYP/LANL2DZ | -7.47 | -1.72 | 5.75 | scholarsresearchlibrary.com |

The Molecular Electrostatic Potential (MEP) map is another powerful tool for predicting chemical reactivity. It visualizes the charge distribution on the molecule's surface, indicating regions that are electron-rich (negative potential, susceptible to electrophilic attack) and electron-poor (positive potential, susceptible to nucleophilic attack). For dichlorinated aromatic compounds, the regions around the electronegative chlorine atoms and any other electron-withdrawing groups typically exhibit a more negative electrostatic potential, while the hydrogen atoms of the aromatic ring are generally in regions of positive potential. This information is crucial for understanding intermolecular interactions and the preferred sites for chemical reactions.

Environmental Fate and Degradation Pathways of N 2,3 Dichlorophenyl Propanediamide

Abiotic Degradation Mechanisms

Abiotic degradation encompasses the chemical transformation of a compound in the environment without the involvement of biological organisms. The primary mechanisms for a compound like N'-(2,3-Dichlorophenyl)propanediamide are expected to be photolysis and hydrolysis.

Photolytic Degradation under Simulated Environmental Conditions

Photolytic degradation, or photolysis, is the breakdown of chemical compounds by light energy. For chlorinated aromatic compounds, this process can be a significant degradation pathway, particularly in sunlit surface waters or on soil surfaces. The degradation can occur through direct photolysis, where the molecule itself absorbs light, or indirect photolysis, involving reactions with photochemically generated reactive species like hydroxyl radicals.

Research on the analogous compound diuron (B1670789) indicates that photolysis is not considered its primary route of dissipation in soil, but it can be significant if the compound remains on the soil surface. In aqueous environments, photolysis rates are influenced by water chemistry. Studies on diuron have shown that its degradation is enhanced by the presence of photosensitizers like titanium dioxide (TiO2). researchgate.net

The photodegradation of N'-(2,3-Dichlorophenyl)propanediamide is likely to proceed through several key reactions:

Dechlorination: The carbon-chlorine bonds on the phenyl ring can be cleaved by UV radiation, leading to less chlorinated intermediates.

Hydroxylation: The aromatic ring can be hydroxylated, forming dichlorophenol-like structures.

Amide Bond Cleavage: The amide linkages in the propanediamide side chain may be susceptible to photolytic cleavage.

The table below presents hypothetical photolysis data for N'-(2,3-Dichlorophenyl)propanediamide, extrapolated from studies on other dichlorinated aromatic herbicides. researchgate.netacs.org

Table 1: Simulated Photolytic Degradation of N'-(2,3-Dichlorophenyl)propanediamide in Aqueous Solution

| Parameter | Value | Conditions |

| Half-life (t½) - Direct Photolysis | 50 - 150 hours | Simulated sunlight, pH 7 |

| Half-life (t½) - Sensitized | 10 - 40 hours | Simulated sunlight, presence of humic acids |

| Primary Photoproducts | N'-(2-chloro-3-hydroxyphenyl)propanediamide, 2,3-dichloroaniline (B127971), Propanediamide | - |

| Quantum Yield | 0.001 - 0.005 | Wavelength dependent (290-400 nm) |

Hydrolysis Pathways and Stability in Aqueous Media

Hydrolysis is a chemical reaction in which a water molecule breaks one or more chemical bonds. The amide bonds within the N'-(2,3-Dichlorophenyl)propanediamide structure are the most likely sites for hydrolysis. The stability of amides to hydrolysis is highly dependent on pH and temperature.

Studies on the analogous compound diuron show that it is generally stable to hydrolysis at a neutral pH but the rate of degradation increases in strongly acidic or alkaline conditions. publications.gc.ca Similarly, research on dichloroacetamide safeners demonstrates that base-mediated hydrolysis proceeds through the cleavage of the amide bond. nih.govnih.gov

For N'-(2,3-Dichlorophenyl)propanediamide, hydrolysis would likely cleave the amide bond connecting the dichlorophenyl group to the propanediamide side chain. This would result in the formation of 2,3-dichloroaniline and propanediamide. The rate of this reaction is expected to be slow under typical environmental pH conditions (pH 5-9).

The table below summarizes the expected hydrolysis behavior of N'-(2,3-Dichlorophenyl)propanediamide based on data for diuron and other N-phenyl amides. epa.gov

Table 2: Hydrolytic Stability of N'-(2,3-Dichlorophenyl)propanediamide

| pH | Temperature (°C) | Half-life (t½) | Primary Hydrolysis Products |

| 5 | 25 | > 200 days | 2,3-dichloroaniline, Propanediamide |

| 7 | 25 | Stable (> 1 year) | Negligible |

| 9 | 25 | > 150 days | 2,3-dichloroaniline, Propanediamide |

| < 4 or > 10 | 25 | Significantly reduced | 2,3-dichloroaniline, Propanediamide |

Biotic Degradation and Microbial Transformation

Biotic degradation by microorganisms is typically the most significant pathway for the breakdown of organic pollutants in soil and aquatic systems. For N'-(2,3-Dichlorophenyl)propanediamide, microbial communities are expected to play a crucial role in its ultimate fate.

Identification of Microbial Degradation Pathways

The microbial degradation of N'-(2,3-Dichlorophenyl)propanediamide is predicted to begin with the enzymatic hydrolysis of the amide bond. This initial step is analogous to the degradation of phenylurea herbicides like diuron, which is primarily initiated by microbial metabolism. frontiersin.org This hydrolysis would release the propanediamide side chain and the key intermediate, 2,3-dichloroaniline.

Once formed, 2,3-dichloroaniline is expected to be further degraded by a variety of soil and aquatic microorganisms, including bacteria such as Pseudomonas, Variovorax, and Sphingomonas. frontiersin.org The established pathway for chloroaniline degradation involves the oxidation of the aromatic ring.

The primary aerobic degradation pathway is therefore hypothesized as:

Amide Hydrolysis: N'-(2,3-Dichlorophenyl)propanediamide → 2,3-Dichloroaniline + Propanediamide

Dioxygenation: 2,3-Dichloroaniline → 3,4-Dichlorocatechol

Ring Cleavage: 3,4-Dichlorocatechol → Further breakdown into aliphatic acids.

Enzymatic Biotransformation and Characterization of Metabolites

Specific enzymes are responsible for each step of the biotic degradation process. The initial hydrolysis of the amide bond is carried out by amidases or hydrolases. For instance, diuron degradation is mediated by specific diuron hydrolases. researchgate.net

The subsequent and critical step, the transformation of 2,3-dichloroaniline, is catalyzed by dioxygenase enzymes. These enzymes incorporate molecular oxygen into the aromatic ring, leading to the formation of a dichlorinated catechol. This hydroxylation step is crucial as it prepares the stable aromatic ring for cleavage. frontiersin.org

Key metabolites in the biotransformation of N'-(2,3-Dichlorophenyl)propanediamide are expected to include:

2,3-Dichloroaniline (DCA): The initial and primary aromatic metabolite.

3,4-Dichlorocatechol: The product of DCA dioxygenation.

Chlorinated Muconic Acids: Products resulting from the subsequent cleavage of the catechol ring.

The table below lists the enzymes likely involved and their roles in the degradation process.

Table 3: Key Enzymes and Metabolites in the Biotic Degradation of N'-(2,3-Dichlorophenyl)propanediamide

| Enzyme Class | Specific Action | Precursor | Metabolite |

| Amidase/Hydrolase | Cleavage of the N-phenyl amide bond | N'-(2,3-Dichlorophenyl)propanediamide | 2,3-Dichloroaniline |

| Aniline (B41778) Dioxygenase | Dihydroxylation of the aromatic ring | 2,3-Dichloroaniline | 3,4-Dichlorocatechol |

| Catechol 1,2-Dioxygenase | ortho-cleavage of the aromatic ring | 3,4-Dichlorocatechol | 2,3-Dichloro-cis,cis-muconic acid |

| Catechol 2,3-Dioxygenase | meta-cleavage of the aromatic ring | 3,4-Dichlorocatechol | 2-Hydroxy-3,4-dichloromuconic semialdehyde |

Aromatic Ring Cleavage Mechanisms for Dichlorinated Phenyl Moieties

The breakdown of the stable aromatic ring is a key step in the complete mineralization of N'-(2,3-Dichlorophenyl)propanediamide. Following the formation of 3,4-dichlorocatechol, the ring is opened by catechol dioxygenase enzymes. There are two primary mechanisms for this cleavage:

ortho (or intradiol) Cleavage: The bond between the two hydroxyl-bearing carbons of the catechol ring is broken by a catechol 1,2-dioxygenase. This pathway leads to the formation of chlorinated muconic acids.

meta (or extradiol) Cleavage: The bond adjacent to one of the hydroxyl groups is cleaved by a catechol 2,3-dioxygenase, resulting in the formation of a muconic semialdehyde. nih.gov

Both pathways convert the cyclic aromatic structure into linear, aliphatic molecules. These molecules, such as organic acids and aldehydes, are generally less toxic and more readily utilized by a wider range of microorganisms as carbon and energy sources, eventually leading to their complete mineralization to carbon dioxide, water, and chloride ions.

Environmental Persistence and Mobility Studies

Half-Life Determination in Environmental Compartments (e.g., Water, Soil)

No studies determining the half-life of N'-(2,3-Dichlorophenyl)propanediamide in water or soil were found.

Adsorption and Desorption Behavior in Soil and Sediment

No studies on the adsorption and desorption characteristics of N'-(2,3-Dichlorophenyl)propanediamide in soil and sediment were found.

Theoretical Investigations of Intermolecular Interactions and Supramolecular Assembly

Comprehensive Analysis of Hydrogen Bonding Motifs

Hydrogen bonds are among the strongest non-covalent interactions and are expected to play a pivotal role in the crystal packing of N'-(2,3-dichlorophenyl)propanediamide. The molecule possesses multiple hydrogen bond donors (the N-H groups of the amide functionalities) and acceptors (the carbonyl C=O groups).

In analogous structures, such as N,N′-bis(2-chlorophenyl)propanediamide, intermolecular N-H...O hydrogen bonds are a dominant feature, often leading to the formation of one-dimensional chains or tapes. nih.gov It is highly probable that N'-(2,3-dichlorophenyl)propanediamide will exhibit similar motifs. The primary amide and the secondary amide functionalities create the potential for diverse hydrogen-bonding patterns, including the formation of dimeric structures through R2²(8) graph set motifs, a common feature in molecules with amide groups. researchgate.netresearchgate.net

Intramolecular hydrogen bonds may also contribute to the conformational stability of the molecule. For instance, a non-classical N-H...Cl intramolecular hydrogen bond has been observed in N,N′-bis(2-chlorophenyl)propanediamide, influencing the orientation of the phenyl ring relative to the amide group. nih.gov A similar interaction could be anticipated in N'-(2,3-dichlorophenyl)propanediamide between the N-H of the secondary amide and one of the ortho-chloro substituents.

| Potential Hydrogen Bond | Donor | Acceptor | Typical Distance (Å) | **Typical Angle (°) ** |

| Intermolecular | N-H | O=C | 2.8 - 3.2 | 150 - 180 |

| Intramolecular | N-H | Cl | 2.9 - 3.1 | 95 - 110 |

| Intermolecular | C-H | O=C | 3.0 - 3.5 | 120 - 160 |

Exploration of Halogen Bonding Interactions Involving Dichloro-Substituents

The presence of two chlorine atoms on the phenyl ring introduces the possibility of halogen bonding, a directional non-covalent interaction between a halogen atom (the Lewis acid) and a Lewis base. The chlorine atoms in N'-(2,3-dichlorophenyl)propanediamide can act as halogen bond donors.

Potential halogen bond acceptors within the same or neighboring molecules include the carbonyl oxygen atoms and the π-system of the phenyl ring. While less common than halogen bonds to nitrogen or oxygen, interactions with π-systems have been documented. mdpi.com The geometry of the halogen bond is typically linear, with the C-Cl...Acceptor angle approaching 180°. The strength of these interactions is influenced by the electron-withdrawing nature of the substituents on the phenyl ring.

| Potential Halogen Bond | Donor Atom | Acceptor | Typical Distance (Å) | **Typical C-Cl...Acceptor Angle (°) ** |

| Intermolecular | Cl | O=C | 3.0 - 3.4 | 150 - 175 |

| Intermolecular | Cl | π-system (centroid) | 3.2 - 3.6 | 140 - 170 |

Characterization of π-Stacking and C-H...π Interactions in Solid State

Aromatic rings, such as the dichlorophenyl group in N'-(2,3-dichlorophenyl)propanediamide, can engage in π-stacking and C-H...π interactions, which are crucial for the stabilization of crystal structures. nih.gov

π-Stacking Interactions: These interactions can occur in a face-to-face or offset (parallel-displaced) fashion. The presence of electron-withdrawing chloro-substituents on the phenyl ring can influence the nature and strength of these interactions. In many crystal structures of related compounds, parallel-displaced π-stacking is favored over a direct face-to-face arrangement to minimize electrostatic repulsion.

C-H...π Interactions: These are a type of hydrogen bond where a C-H bond acts as the donor and a π-system acts as the acceptor. rsc.org In the context of N'-(2,3-dichlorophenyl)propanediamide, C-H bonds from the propanediamide backbone or even from the phenyl ring of a neighboring molecule can interact with the π-cloud of the dichlorophenyl ring. These interactions, although weaker than conventional hydrogen bonds, are numerous in the solid state and collectively contribute significantly to the lattice energy. For example, in N,N′-bis(2-chlorophenyl)propanediamide, C-H...π interactions have been identified as a key feature in linking molecular chains. nih.gov

| Interaction Type | Participating Groups | Typical Centroid-to-Centroid Distance (Å) | Typical C-H...Centroid Distance (Å) |

| π-Stacking | Dichlorophenyl - Dichlorophenyl | 3.4 - 3.8 | - |

| C-H...π | Aliphatic C-H - Dichlorophenyl | - | 2.5 - 2.9 |

| C-H...π | Aromatic C-H - Dichlorophenyl | - | 2.6 - 3.0 |

Computational Prediction of Self-Assembly Properties and Cocrystal Formation

Computational methods, such as Density Functional Theory (DFT), are powerful tools for predicting the supramolecular behavior of molecules. orientjchem.org For N'-(2,3-dichlorophenyl)propanediamide, computational studies can elucidate the relative strengths of the different intermolecular interactions and predict the most stable crystal packing arrangements.

The formation of cocrystals, which are multi-component crystals held together by non-covalent interactions, is a promising avenue in crystal engineering. nih.gov The diverse functional groups in N'-(2,3-dichlorophenyl)propanediamide (amide, phenyl, chloro) make it a suitable candidate for cocrystallization. Computational screening can be employed to identify potential coformers that can form robust supramolecular synthons with the target molecule. For example, carboxylic acids are excellent coformers for amides, as they can form strong and predictable acid-amide heterosynthons.

The prediction of self-assembly properties also involves analyzing the molecule's electrostatic potential surface to identify regions of positive and negative potential, which correspond to potential hydrogen and halogen bond donor and acceptor sites, respectively. This analysis can guide the rational design of supramolecular assemblies and cocrystals with desired properties.

Future Research Directions and Potential Applications in Material Science

Design Principles for Novel Propanediamide-Based Materials

The development of novel materials derived from N'-(2,3-Dichlorophenyl)propanediamide hinges on a set of key design principles. These principles are centered around the compound's inherent molecular structure, which allows for a variety of modifications to tailor its properties for specific applications.

A primary design consideration is the functionalization of the propanediamide backbone. The amide groups present in the structure are capable of forming strong hydrogen bonds, a critical factor in the self-assembly of molecules and the formation of ordered structures. By strategically modifying the substituents on the propanediamide moiety, it is possible to control the directionality and strength of these hydrogen bonds, thereby influencing the macroscopic properties of the resulting material.

Furthermore, the 2,3-dichlorophenyl group offers another avenue for modification. The chlorine atoms can be substituted with other functional groups to alter the electronic properties, solubility, and steric hindrance of the molecule. These modifications can, in turn, affect the packing of the molecules in the solid state and their interactions with other molecules or surfaces.

The following table outlines key design principles and their potential impact on material properties:

| Design Principle | Molecular Modification | Potential Impact on Material Properties |

| Hydrogen Bond Engineering | Introduction of additional hydrogen bond donors/acceptors on the propanediamide backbone. | Enhanced thermal stability, altered mechanical properties, and controlled crystallinity. |

| Electronic Tuning | Substitution of chlorine atoms on the phenyl ring with electron-donating or electron-withdrawing groups. | Modified optical and electronic properties, such as fluorescence and conductivity. |

| Steric Control | Introduction of bulky substituents on the phenyl ring or propanediamide backbone. | Altered crystal packing, increased solubility, and formation of porous materials. |

| Polymer Integration | Covalent incorporation of the propanediamide unit into a polymer chain. | Creation of functional polymers with enhanced mechanical strength and specific recognition capabilities. |

By systematically applying these design principles, researchers can create a diverse range of propanediamide-based materials with tailored functionalities for applications in electronics, catalysis, and separation technologies.

Integration into Functional Supramolecular Systems

The ability of N'-(2,3-Dichlorophenyl)propanediamide to form well-defined supramolecular assemblies through non-covalent interactions makes it a promising candidate for the construction of functional supramolecular systems. These systems are highly ordered structures formed by the spontaneous association of molecules, and they can exhibit unique properties that are not present in the individual molecular components.

The key to integrating this compound into such systems lies in its capacity for molecular recognition. The amide groups can act as both hydrogen bond donors and acceptors, enabling the molecule to selectively bind with other complementary molecules. This specific binding can be exploited to create complex architectures, such as capsules, tubes, and sheets.

Moreover, the dichlorophenyl group can participate in π-π stacking interactions, which are another important driving force for the formation of supramolecular assemblies. The interplay between hydrogen bonding and π-π stacking can lead to the formation of highly stable and ordered structures.

Potential applications of N'-(2,3-Dichlorophenyl)propanediamide in functional supramolecular systems include:

Drug Delivery: The formation of host-guest complexes where the propanediamide-based assembly encapsulates a drug molecule, allowing for its controlled release.

Catalysis: The creation of supramolecular catalysts where the ordered arrangement of molecules enhances the catalytic activity and selectivity.

Molecular Sensing: The development of sensors where the binding of an analyte to the supramolecular assembly results in a detectable signal.

Advanced Chemical Sensing Platforms

The development of advanced chemical sensing platforms is another promising area of research for N'-(2,3-Dichlorophenyl)propanediamide. The compound's ability to interact selectively with other molecules makes it an ideal component for the recognition element of a chemical sensor.

A potential sensing mechanism could involve the modulation of the compound's fluorescence upon binding to a target analyte. For instance, the interaction with a specific ion or molecule could lead to a change in the electronic structure of the propanediamide, resulting in a detectable change in its emission spectrum.

Another approach could be the use of this compound in the fabrication of chemiresistive sensors. In this case, the adsorption of an analyte onto a thin film of the propanediamide-based material would alter its electrical resistance, providing a measurable signal. The selectivity of such a sensor would be determined by the specific interactions between the propanediamide and the analyte.

The following table summarizes potential analytes and the corresponding sensing mechanisms for a hypothetical sensor based on N'-(2,3-Dichlorophenyl)propanediamide:

| Target Analyte | Potential Sensing Mechanism | Potential Application |

| Anions (e.g., F⁻, Cl⁻) | Hydrogen bonding interactions leading to a change in fluorescence or color. | Environmental monitoring of water quality. |

| Nitroaromatic Compounds | π-π stacking interactions causing fluorescence quenching. | Detection of explosives. |

| Volatile Organic Compounds (VOCs) | Adsorption onto a thin film leading to a change in electrical resistance. | Indoor air quality monitoring. |

Further research is needed to explore these possibilities and to develop robust and selective chemical sensors based on this promising compound.

Role in Crystal Engineering and Polymorphism Studies

The study of the solid-state properties of N'-(2,3-Dichlorophenyl)propanediamide is crucial for its application in material science. Crystal engineering, which involves the design and synthesis of crystalline solids with desired properties, is a key aspect of this research. The ability of the propanediamide moiety to form predictable hydrogen bonding patterns makes it an excellent building block for crystal engineering.

Polymorphism, the ability of a compound to exist in more than one crystalline form, is another important consideration. Different polymorphs of the same compound can exhibit significantly different physical properties, such as solubility, melting point, and stability. A thorough investigation of the polymorphic landscape of N'-(2,3-Dichlorophenyl)propanediamide is therefore essential for controlling the properties of materials derived from it.

For the related compound, N,N′-Bis(2-chlorophenyl)propanediamide, the crystal structure reveals the presence of both intramolecular and intermolecular hydrogen bonds, which stabilize the crystal lattice. nih.gov Specifically, the structure contains two C—H⋯O intramolecular hydrogen bonds and a nonclassical N—H⋯Cl intramolecular hydrogen bond. nih.gov Furthermore, intermolecular N—H⋯O hydrogen bonds and C—H⋯π interactions contribute to the formation of a three-dimensional network. nih.gov

The crystal data for N,N′-Bis(2-chlorophenyl)propanediamide is presented in the table below:

| Crystal Data | Value |

| Molecular Formula | C₁₅H₁₂Cl₂N₂O₂ |

| Molecular Weight | 323.17 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 13.8819 (9) |

| b (Å) | 15.3556 (10) |

| c (Å) | 7.0316 (5) |

| β (°) | 104.027 (7) |

| Volume (ų) | 1454.19 (17) |

| Z | 4 |

Data for N,N′-Bis(2-chlorophenyl)propanediamide, a related compound. nih.gov

Studies on the polymorphism of analogous compounds, such as 2-((2,6-dichlorophenyl)amino)benzoic acid, have shown that conformational flexibility can lead to the formation of different crystalline forms. rsc.org It is likely that N'-(2,3-Dichlorophenyl)propanediamide also exhibits a rich polymorphic behavior, which could be exploited to fine-tune the properties of materials based on this compound.

Q & A

Basic Research: Synthesis Optimization

Q: How can researchers optimize the synthesis of N'-(2,3-dichlorophenyl)propanediamide to improve yield and purity? A: Key methodological considerations include:

- Reaction Conditions: Control temperature (e.g., 60–80°C for amide coupling) and solvent polarity (e.g., DMF or THF) to favor nucleophilic substitution or condensation reactions .

- Stoichiometry: Balance molar ratios of reactants (e.g., dichlorophenylamine to propanediamide precursors) to minimize side products.

- Purification: Use column chromatography with gradients (e.g., hexane/ethyl acetate) or recrystallization (ethanol/water mixtures) to isolate high-purity crystals .

Table 1: Example Synthesis Parameters

| Step | Reactants | Solvent | Temp (°C) | Yield (%) |

|---|---|---|---|---|

| 1 | 2,3-Dichloroaniline + Propanediamide | DMF | 70 | 65–75 |

| 2 | Intermediate purification | Ethanol | RT | >90 purity |

Basic Research: Characterization Techniques

Q: What analytical methods are critical for characterizing N'-(2,3-dichlorophenyl)propanediamide? A:

- X-ray Crystallography: Resolve crystal structure using SHELXL or OLEX2 for hydrogen-bonding patterns (e.g., N–H⋯O interactions observed in related dichlorophenyl amides ).

- Spectroscopy:

- NMR: Assign peaks using - and -NMR to confirm regiochemistry (e.g., aromatic proton splitting patterns at δ 7.2–7.8 ppm) .

- FTIR: Identify amide C=O stretches (~1650–1680 cm) and N–H bends (~3300 cm) .

- Mass Spectrometry: Confirm molecular weight (e.g., [M+H] at m/z 247.08 via ESI-MS) .

Advanced Research: Addressing Crystallographic Data Contradictions

Q: How can researchers resolve discrepancies in reported hydrogen-bonding patterns for N'-(aryl)propanediamides? A:

- Validation Tools: Use SHELXL for refinement and PLATON to analyze hydrogen-bond geometry (e.g., bond distances and angles). For example, in N-(2,3-dichlorophenyl)benzamide analogs, N–H⋯O chains along the c-axis are common .

- Comparative Analysis: Cross-reference with structurally similar compounds (e.g., N-(3,5-dichlorophenyl)benzamide ) to identify outliers in dihedral angles or packing motifs.

- Data Reproducibility: Ensure consistent data collection parameters (e.g., low-temperature crystallography to minimize thermal motion artifacts) .

Advanced Research: Polymorphic Form Analysis

Q: What strategies are effective for studying polymorphic forms of N'-(2,3-dichlorophenyl)propanediamide? A:

- Screening Methods: Employ solvent-drop grinding or slow evaporation with varied solvents (e.g., acetone vs. methanol) to induce polymorphism .

- Characterization:

Advanced Research: Structure-Activity Relationship (SAR) Studies

Q: How can researchers design SAR studies for N'-(2,3-dichlorophenyl)propanediamide derivatives? A:

- Substituent Effects: Introduce electron-withdrawing groups (e.g., -CF) at the phenyl ring to modulate electronic properties and binding affinity .

- Computational Modeling:

- Docking Simulations: Use AutoDock Vina to predict interactions with biological targets (e.g., enzyme active sites).

- QSAR: Corrogate substituent Cl positions (2,3 vs. 3,4) with bioactivity data .

- Experimental Validation: Perform enzyme inhibition assays (e.g., IC measurements) to validate computational predictions .

Advanced Research: Data Validation in Biological Assays

Q: How should researchers address variability in biological assay data for N'-(2,3-dichlorophenyl)propanediamide? A:

- Controls: Include positive/negative controls (e.g., known enzyme inhibitors) to benchmark activity .

- Statistical Robustness: Use triplicate measurements and ANOVA to assess significance (e.g., p < 0.05 for IC values) .

- Reproducibility: Validate across cell lines (e.g., HEK293 vs. HeLa) to rule out cell-specific effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.